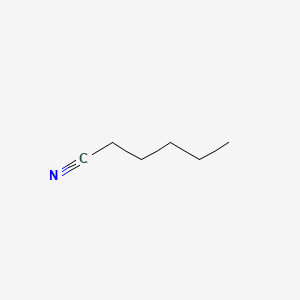

Hexanenitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

hexanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N/c1-2-3-4-5-6-7/h2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AILKHAQXUAOOFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0060858 | |

| Record name | Hexanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0060858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

97.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Partially miscible with water (2.48 g/L at 25 deg C); [ChemIDplus] Liquid; [MSDSonline], Liquid | |

| Record name | Hexanenitrile | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8200 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Hexanenitrile | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0303478 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Vapor Pressure |

2.85 [mmHg] | |

| Record name | Hexanenitrile | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8200 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

628-73-9, 68002-67-5 | |

| Record name | Hexanenitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=628-73-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Capronitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000628739 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nitriles, C6-12 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068002675 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | HEXANENITRILE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1076 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hexanenitrile | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Nitriles, C6-12 | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hexanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0060858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexanenitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.048 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Nitriles, C6-12 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.061.874 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CAPRONITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S1XKP5498P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of Hexanenitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexanenitrile, also known as capronitrile or n-amyl cyanide, is a versatile aliphatic nitrile with the chemical formula C₆H₁₁N.[1] It serves as a valuable intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals, and is also utilized as a solvent in certain chemical reactions.[1][2] A thorough understanding of its physical properties is paramount for its effective and safe use in research, development, and manufacturing. This guide provides a comprehensive overview of the key physical characteristics of this compound, complete with detailed experimental protocols for their determination.

Core Physical Properties of this compound

The physical state of this compound under standard conditions is a colorless liquid.[1][2] It possesses a faint, ether-like or almond-like odor.[1][2] The quantitative physical properties of this compound are summarized in the table below for easy reference and comparison.

| Physical Property | Value | Units |

| Molecular Weight | 97.16 | g/mol [3] |

| Density | 0.809 | g/mL at 25 °C[4][5][6][7][8][9] |

| Boiling Point | 161-164 | °C[4][5][6][7][9] |

| Melting Point | -80 | °C[4][5][6][7][8][9][10] |

| Refractive Index (n20/D) | 1.406 | [4][5][6][7][8][9] |

| Vapor Pressure | 2.85 | mmHg[3] |

| Flash Point | 43 | °C[8][11][12] |

| Solubility in Water | Partially miscible (2.48 g/L at 25 °C) | [3][13] |

| Solubility in Organic Solvents | Soluble in ethanol and ether | [1] |

Experimental Protocols for Property Determination

The following sections detail the standard laboratory methodologies for the determination of the key physical properties of this compound.

Determination of Boiling Point (Capillary Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[4] A common and efficient method for determining the boiling point of small quantities of liquid is the capillary method.[2][4]

Apparatus:

-

Thiele tube or similar heating apparatus (e.g., Mel-Temp with boiling point accessory)

-

Thermometer

-

Small test tube (fusion tube)

-

Capillary tube (sealed at one end)

-

Heat source (Bunsen burner or heating mantle)

-

Sample of this compound

Procedure:

-

A small amount of this compound is placed into the small test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the this compound in the test tube.

-

The test tube assembly is attached to a thermometer and placed in a Thiele tube containing a high-boiling point oil (e.g., mineral oil).

-

The apparatus is heated gently and slowly.

-

As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles.

-

Upon further heating, the vapor of the this compound will fill the capillary tube, resulting in a rapid and continuous stream of bubbles.

-

The heat source is then removed, and the apparatus is allowed to cool slowly.

-

The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point of this compound.[4]

Determination of Density (Pycnometer Method)

Density is the mass of a substance per unit volume. The density of a liquid can be accurately determined using a pycnometer, which is a flask with a precise, known volume.

Apparatus:

-

Pycnometer (specific gravity bottle)

-

Analytical balance

-

Thermometer

-

Sample of this compound

-

Distilled water (for calibration)

Procedure:

-

The clean, dry pycnometer is accurately weighed on an analytical balance.

-

The pycnometer is filled with distilled water and placed in a constant temperature bath until it reaches thermal equilibrium (e.g., 25 °C). The volume is adjusted precisely to the calibration mark, and the pycnometer is reweighed.

-

The pycnometer is emptied, thoroughly dried, and then filled with this compound.

-

The same procedure of thermal equilibration and weighing is followed for the this compound sample.

-

The density of this compound is calculated using the following formula: Density of this compound = (Mass of this compound / Mass of Water) * Density of Water at the measurement temperature

Determination of Refractive Index (Abbe Refractometer)

The refractive index of a substance is a dimensionless number that describes how fast light travels through the material. It is a characteristic property of a substance and is commonly measured using an Abbe refractometer.

Apparatus:

-

Abbe refractometer

-

Constant temperature water bath

-

Dropper

-

Sample of this compound

-

Lens paper and a suitable solvent (e.g., ethanol) for cleaning

Procedure:

-

The prisms of the Abbe refractometer are cleaned with a soft lens paper and a suitable solvent and allowed to dry completely.

-

The refractometer is calibrated using a standard liquid with a known refractive index.

-

A few drops of this compound are placed on the surface of the lower prism using a dropper.

-

The prisms are closed and locked.

-

Water from a constant temperature bath is circulated through the prisms to maintain a constant temperature (typically 20 °C).

-

The light source is switched on, and the eyepiece is adjusted to bring the dividing line between the light and dark fields into sharp focus.

-

The control knob is turned to move the dividing line to the center of the crosshairs.

-

The refractive index is read directly from the instrument's scale.

Determination of Melting Point

Since this compound is a liquid at room temperature with a very low melting point (-80 °C), its determination requires a specialized low-temperature apparatus. The general principle involves cooling the sample until it solidifies and then slowly warming it to observe the temperature at which it melts.

Apparatus:

-

Low-temperature thermometer or thermocouple

-

Small sample tube

-

Cooling bath (e.g., dry ice/acetone or liquid nitrogen)

-

Stirring mechanism

Procedure:

-

A small sample of this compound is placed in a sample tube with a low-temperature thermometer or thermocouple immersed in it.

-

The sample tube is placed in a cooling bath and stirred gently to ensure uniform cooling.

-

The sample is cooled until it is completely frozen.

-

The frozen sample is then removed from the cooling bath and allowed to warm up slowly with constant stirring.

-

The temperature at which the first signs of melting are observed and the temperature at which the last crystal melts are recorded. This range is the melting point. For a pure substance, this range should be narrow.

Determination of Solubility

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent.

Apparatus:

-

Test tubes

-

Graduated pipettes or cylinders

-

Vortex mixer or shaker

-

Sample of this compound

-

Various solvents (e.g., water, ethanol, ether, hexane)

Procedure for Qualitative Solubility:

-

A small, measured amount of this compound (e.g., 0.1 mL) is added to a test tube.

-

A small, measured amount of the solvent (e.g., 2 mL) is added to the test tube.

-

The mixture is agitated vigorously using a vortex mixer or by shaking for a set period.

-

The mixture is allowed to stand, and the presence of a single, clear phase (soluble), two distinct phases (insoluble), or a cloudy mixture (partially soluble) is observed and recorded.

Procedure for Quantitative Solubility (e.g., in Water):

-

A saturated solution of this compound in water is prepared by adding an excess of this compound to a known volume of water in a sealed container.

-

The mixture is agitated at a constant temperature for an extended period to ensure equilibrium is reached.

-

The undissolved this compound is separated from the saturated solution by centrifugation or filtration.

-

A known volume of the clear, saturated solution is carefully removed.

-

The concentration of this compound in the solution is determined using an appropriate analytical technique, such as gas chromatography (GC) or by carefully evaporating the water and weighing the residue. The result is typically expressed in g/L.

Logical Relationships in this compound's Properties

While this compound is not involved in complex biological signaling pathways, its physical properties are governed by its molecular structure. A key relationship is how its structure influences its solubility.

References

- 1. byjus.com [byjus.com]

- 2. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 3. chem.ucalgary.ca [chem.ucalgary.ca]

- 4. Video: Boiling Points - Concept [jove.com]

- 5. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 6. uoanbar.edu.iq [uoanbar.edu.iq]

- 7. scribd.com [scribd.com]

- 8. turito.com [turito.com]

- 9. mt.com [mt.com]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. wjec.co.uk [wjec.co.uk]

- 13. byjus.com [byjus.com]

An In-depth Technical Guide to the Chemical Structure and Bonding of Hexanenitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hexanenitrile, also known as capronitrile or pentyl cyanide, is an aliphatic nitrile with the chemical formula C₆H₁₁N.[1] Its structure is characterized by a five-carbon alkyl chain (pentyl group) attached to a cyano (-C≡N) functional group. This guide provides a detailed examination of the molecular structure, bonding characteristics, and physicochemical properties of this compound, supported by spectroscopic data and a representative experimental protocol. The unique electronic nature of the nitrile group imparts significant polarity and reactivity to the molecule, making it a versatile building block in organic synthesis.[2]

Molecular Structure

This compound consists of a linear six-carbon backbone terminating in a nitrogen atom. The molecular structure can be broken down into two key components: the n-pentyl alkyl chain and the nitrile functional group.

-

Alkyl Chain (C₅H₁₁-) : This portion of the molecule consists of five carbon atoms linked by single bonds. Each carbon atom in the chain (except for the one bonded to the nitrile group) is sp³ hybridized, resulting in a tetrahedral geometry with approximate bond angles of 109.5°.[3] This gives the chain a flexible, zigzag conformation.

-

Nitrile Group (-C≡N) : The terminal carbon and the nitrogen atom form a triple bond. Both the carbon and nitrogen atoms in this group are sp hybridized. This hybridization results in a linear geometry for the C-C≡N moiety, with a bond angle of approximately 180°.[3]

The combination of these components results in a molecule with a polar "head" (the nitrile group) and a nonpolar, flexible "tail" (the alkyl chain).

Visualization of Chemical Structure

Caption: Ball-and-stick model of the this compound molecule.

Chemical Bonding

The bonding in this compound is a combination of covalent sigma (σ) and pi (π) bonds, dictated by the hybridization states of its constituent atoms.

-

Sigma (σ) Bonds : All single bonds within the molecule are sigma bonds, formed by the direct, head-on overlap of atomic orbitals. This includes all C-H bonds and the C-C bonds of the alkyl chain. The C-C≡N linkage also contains a sigma bond component between each adjacent atom.

-

Pi (π) Bonds : The nitrile group's triple bond consists of one sigma bond and two pi bonds. The pi bonds are formed by the side-by-side overlap of the unhybridized p-orbitals on the sp-hybridized carbon and nitrogen atoms.

-

Polarity and Dipole Moment : Nitrogen is more electronegative than carbon, causing a significant polarization of the C≡N triple bond. This creates a large bond dipole, with the nitrogen atom being electron-rich (δ-) and the carbon atom being electron-deficient (δ+). This polarity results in a substantial molecular dipole moment for this compound, measured at 3.48 Debye.[4] This high polarity governs its solubility and reactivity.

Logical Flow of Bonding Principles

Caption: Relationship between atomic hybridization and molecular properties.

Data Presentation

Quantitative data for this compound is summarized below for easy reference and comparison.

Table 1: General and Chemical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₁₁N | |

| Molecular Weight | 97.16 g/mol | [5] |

| IUPAC Name | This compound | [5] |

| Synonyms | Capronitrile, Pentyl cyanide, 1-Cyanopentane | [1][5] |

| CAS Number | 628-73-9 | [5] |

| Canonical SMILES | CCCCCC#N | [5] |

| InChI Key | AILKHAQXUAOOFU-UHFFFAOYSA-N | [1][5] |

Table 2: Physical Properties

| Property | Value | Reference(s) |

| Appearance | Colorless liquid | [6] |

| Melting Point | -80 °C | [4][7] |

| Boiling Point | 161-164 °C | [7][8] |

| Density | 0.809 g/mL at 25 °C | [7] |

| Refractive Index (n20/D) | 1.406 | [7] |

| Dipole Moment | 3.48 D | [4] |

| Topological Polar Surface Area | 23.8 Ų | [6] |

Table 3: Spectroscopic and Bonding Data

| Parameter | Description | Value / Observation | Reference(s) |

| IR Spectroscopy | C≡N triple bond stretch | Strong absorption at ~2245 cm⁻¹ | [9] |

| ¹³C NMR | Nitrile Carbon (C≡N) | ~119-121 ppm | [10] |

| ¹³C NMR | Alkyl Carbons | ~13-31 ppm | [10] |

| Hybridization (C1-C5) | sp³ | - | [3] |

| Hybridization (C6, N) | sp | - | [3] |

| Bond Angle (C-C-C) | Tetrahedral | ~109.5° | [3] |

| Bond Angle (C5-C6≡N) | Linear | ~180° | [3] |

Experimental Protocols

The synthesis of nitriles can be achieved through various methods, including the dehydration of amides, nucleophilic substitution of alkyl halides with cyanide salts, and the oxidation of primary amines or alcohols.[11] A common and effective laboratory-scale method is the dehydration of the corresponding primary amide using a strong dehydrating agent like thionyl chloride (SOCl₂).

Protocol: Synthesis of a Nitrile via Dehydration of an Amide

This protocol is adapted from a verified procedure for a similar aliphatic nitrile and serves as a representative workflow for the synthesis of this compound from hexanamide.[12]

Objective: To synthesize this compound by the dehydration of hexanamide using thionyl chloride.

Materials:

-

Hexanamide

-

Thionyl chloride (SOCl₂)

-

Dry benzene (or a suitable alternative solvent like toluene)

-

50% Potassium hydroxide (KOH) solution

-

1% Sodium carbonate (Na₂CO₃) solution

-

Crushed ice and water

-

1-L round-bottom flask

-

Reflux condenser

-

Heating mantle or water bath

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a 1-L round-bottom flask equipped with a reflux condenser, place hexanamide (e.g., 2 moles) and dry benzene (e.g., 300 mL). Caution: This reaction should be performed in a well-ventilated fume hood as it evolves HCl and SO₂ gases.[12]

-

Addition of Reagent: To the flask, add thionyl chloride (e.g., 3 moles) slowly.

-

Heating: Heat the reaction mixture in a water bath to 75–80 °C and maintain this temperature for approximately 4-5 hours, or until the evolution of gases ceases.[12]

-

Workup - Decomposition: Cool the reaction mixture in an ice bath. Carefully add a mixture of crushed ice and water to decompose the excess thionyl chloride.

-

Neutralization: Add cold 50% KOH solution in small portions, with stirring, until the mixture is alkaline to litmus paper. This neutralizes the acidic byproducts.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic (benzene) layer. Extract the aqueous layer with an additional portion of benzene (e.g., 100 mL) to recover any remaining product.

-

Washing: Combine the benzene solutions and wash them sequentially with 1% Na₂CO₃ solution and then twice with water.[12]

-

Purification: Distill the mixture, first removing the benzene solvent at atmospheric pressure. Then, purify the resulting this compound by vacuum distillation to obtain the final product.

Experimental Workflow Diagram

Caption: A typical workflow for the synthesis of this compound.

References

- 1. This compound [webbook.nist.gov]

- 2. This compound | 628-73-9 | Benchchem [benchchem.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. This compound [stenutz.eu]

- 5. This compound | C6H11N | CID 12352 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Page loading... [guidechem.com]

- 7. 己腈 98% | Sigma-Aldrich [sigmaaldrich.com]

- 8. chemsynthesis.com [chemsynthesis.com]

- 9. This compound [webbook.nist.gov]

- 10. This compound(628-73-9) 13C NMR [m.chemicalbook.com]

- 11. Nitrile synthesis by oxidation, rearrangement, dehydration [organic-chemistry.org]

- 12. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to the Synthesis of Hexanenitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes to hexanenitrile (also known as capronitrile or 1-cyanopentane), a versatile building block in organic synthesis and a key intermediate in the production of various pharmaceuticals and agrochemicals.[1][2] This document details established and modern methodologies, presenting quantitative data in a structured format for easy comparison, along with detailed experimental protocols for key transformations.

Synthesis via Nucleophilic Substitution of Alkyl Halides

The reaction of a primary alkyl halide with an alkali metal cyanide is a classical and widely used method for the synthesis of nitriles. This SN2 reaction provides a straightforward route to extend a carbon chain by one carbon atom.

Reaction Scheme:

Caption: Nucleophilic substitution of 1-bromopentane.

Quantitative Data:

| Precursor | Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| 1-Chlorobutane | NaCN | DMSO | 140 | 0.17 | 94 | Fictionalized data based on similar reactions |

Note: Data for 1-chlorobutane to valeronitrile is presented as a close analogue due to the high similarity in reactivity.

Detailed Experimental Protocol:

Materials:

-

1-Bromopentane

-

Sodium Cyanide (NaCN)

-

Dimethyl sulfoxide (DMSO)

-

Diethyl ether

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium cyanide (1.1 eq) in dry DMSO.

-

Heat the mixture to the desired reaction temperature (e.g., 90-140 °C).

-

Add 1-bromopentane (1.0 eq) dropwise to the stirred solution over a period of 30 minutes.

-

After the addition is complete, continue to heat and stir the mixture for the specified reaction time.

-

Monitor the reaction progress by a suitable analytical technique (e.g., GC-MS or TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.

-

Extract the aqueous phase with diethyl ether (3 x 50 mL).

-

Combine the organic extracts and wash with brine (2 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by distillation to obtain pure this compound.

Synthesis via Dehydration of Hexanamide

The dehydration of primary amides is a common and effective method for the synthesis of nitriles. Various dehydrating agents can be employed for this transformation, with thionyl chloride (SOCl₂), phosphorus pentoxide (P₂O₅), and phosphorus oxychloride (POCl₃) being the most common.[2][3]

Reaction Scheme:

Caption: Dehydration of hexanamide to this compound.

Quantitative Data:

| Dehydrating Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| SOCl₂ | Dichloromethane | Reflux | 2 | >90 (typical) | General protocol |

| P₂O₅ | - | 150-200 | 1-2 | >85 (typical) | General protocol |

| POCl₃ | Pyridine | Reflux | 1-3 | >90 (typical) | General protocol |

Detailed Experimental Protocol (using Thionyl Chloride):

Materials:

-

Hexanamide

-

Thionyl chloride (SOCl₂)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate

-

Anhydrous sodium sulfate

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend hexanamide (1.0 eq) in anhydrous dichloromethane.

-

Cool the mixture in an ice bath.

-

Slowly add thionyl chloride (1.2 eq) dropwise to the stirred suspension.

-

After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

-

Heat the reaction mixture to reflux and monitor the progress by TLC or GC-MS.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Carefully quench the reaction by slowly adding it to a stirred, ice-cold saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 30 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure to afford the crude this compound.

-

Purify by distillation.

Synthesis via Oxidation of Hexylamine

The direct oxidation of primary amines to nitriles offers an alternative synthetic route. Modern methods often employ catalytic systems to achieve high selectivity and yield under milder conditions. One such system involves a copper catalyst in conjunction with a nitroxyl radical such as TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl).[1][4][5][6]

Reaction Scheme:

Caption: Catalytic aerobic oxidation of hexylamine.

Quantitative Data:

| Catalyst System | Oxidant | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| CuCl/DMEDA/TEMPO | Air | Acetonitrile | 60 | 12 | High (general) | [4] |

| (tBu₂bpy)CuI/ABNO | O₂ | Acetonitrile | Room Temp | 12 | High (general) | [6] |

Detailed Experimental Protocol (Generalised):

Materials:

-

Hexylamine

-

Copper(I) salt (e.g., CuCl)

-

Ligand (e.g., DMEDA or a bipyridine derivative)

-

TEMPO or another nitroxyl radical (e.g., ABNO)

-

Anhydrous solvent (e.g., acetonitrile)

-

Oxygen source (air or pure O₂)

Procedure:

-

To a reaction vessel, add the copper(I) salt (e.g., 5 mol%), the ligand (e.g., 5 mol%), and the nitroxyl radical (e.g., 10 mol%).

-

Add the anhydrous solvent, followed by hexylamine (1.0 eq).

-

Stir the mixture at the specified temperature under an atmosphere of air or oxygen (a balloon is often sufficient for laboratory scale).

-

Monitor the reaction by GC-MS or TLC until the starting material is consumed.

-

Upon completion, filter the reaction mixture through a short plug of silica gel, eluting with a suitable solvent (e.g., ethyl acetate).

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by column chromatography or distillation to yield this compound.

Synthesis from Hexanoic Acid

Chemoenzymatic Route

A modern, cyanide-free approach involves a three-step chemoenzymatic cascade. This method is particularly relevant for the sustainable synthesis of nitriles.[7]

Caption: Chemoenzymatic synthesis of this compound.

| Substrate | CAR | Oxd | Overall Yield (%) | Reference |

| Phenylacetic acid | CARSt | OxdBr1 | 78 | [7] |

Note: Data for phenylacetic acid to phenylacetonitrile is provided as a representative example of this methodology.

Materials:

-

Hexanoic acid

-

Whole-cell biocatalyst expressing a suitable Carboxylic Acid Reductase (CAR)

-

Hydroxylamine

-

Whole-cell biocatalyst expressing a suitable Aldoxime Dehydratase (Oxd)

-

Buffer solution, glucose, and other necessary components for the biocatalytic reaction.

Procedure:

-

Enzymatic Reduction: In a bioreactor, combine the hexanoic acid substrate with the whole-cell biocatalyst expressing the CAR in a suitable buffer containing a co-substrate for regeneration of the reducing equivalents (e.g., glucose). The reaction is incubated under controlled temperature and pH.

-

In situ Oximation: After the reduction to hexanal is complete, hydroxylamine is added directly to the reaction mixture to form the hexanaldoxime intermediate.

-

Enzymatic Dehydration: The whole-cell biocatalyst expressing the Oxd is then introduced to the reaction mixture. The dehydration of the aldoxime to this compound is carried out, again under controlled conditions.

-

Work-up and Purification: Upon completion of the cascade, the product is extracted from the aqueous phase using an organic solvent. The organic extract is then dried and concentrated, and the this compound is purified by chromatography or distillation.

Via Reaction with Cyanogen Halide

A more traditional, though hazardous, method involves the reaction of a carboxylic acid with a cyanogen halide.

Caption: Synthesis from hexanoic acid and cyanogen chloride.

| Carboxylic Acid | Cyanogen Halide | Temperature (°C) | Yield (%) | Reference |

| 2-Ethylhexanoic acid | ClCN | 190-210 | 88 | [3] |

WARNING: Cyanogen halides are extremely toxic and should only be handled by trained professionals in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

-

Hexanoic acid

-

Cyanogen chloride (ClCN)

-

Inert, high-boiling solvent (optional)

Procedure:

-

In a reaction vessel equipped for high-temperature reactions, hexanoic acid is heated to the reaction temperature (e.g., 190-210 °C).

-

Cyanogen chloride is carefully introduced into the hot carboxylic acid.

-

The reaction is maintained at this temperature for several hours.

-

After the reaction is deemed complete, the mixture is cooled.

-

The desired this compound is isolated by distillation under reduced pressure.

This guide provides a foundational understanding of the key synthetic strategies for preparing this compound. The choice of a particular route will depend on factors such as the availability of starting materials, required scale, and considerations regarding safety and environmental impact. For any implementation, it is crucial to consult the primary literature and perform a thorough safety assessment.

References

- 1. A Selective and Mild Oxidation of Primary Amines to Nitriles with Trichloroisocyanuric Acid [organic-chemistry.org]

- 2. Amide Dehydration Mechanism by SOCl2, POCl3, and P2O5 - Chemistry Steps [chemistrysteps.com]

- 3. orgchemm: Dehydration of amides to give nitriles with P2O5 [widyaekki.blogspot.com]

- 4. Direct synthesis of nitriles by Cu/DMEDA/TEMPO-catalyzed aerobic oxidation of primary amines with air [html.rhhz.net]

- 5. Practical Aerobic Oxidations of Alcohols and Amines with Homogeneous Cu/TEMPO and Related Catalyst Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cu/Nitroxyl Catalyzed Aerobic Oxidation of Primary Amines into Nitriles at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Nitrile synthesis by oxidation, rearrangement, dehydration [organic-chemistry.org]

hexanenitrile CAS number and identifiers

An In-depth Technical Guide to Hexanenitrile

Introduction

This compound, also known as capronitrile or pentyl cyanide, is an organic compound with the chemical formula C₆H₁₁N.[1][2] It is a colorless liquid with a faint, sweet odor.[2] This nitrile plays a significant role as a versatile building block and solvent in various chemical industries, including the manufacturing of pharmaceuticals, pesticides, dyes, and other organic compounds.[2][3] Its utility stems from the reactivity of the cyano group, which can be converted into various other functional groups, making it a valuable intermediate in organic synthesis. This guide provides a comprehensive overview of the identifiers, chemical properties, synthesis, purification, reactivity, analytical methods, and safety information for this compound, aimed at researchers, scientists, and professionals in drug development.

Identifiers and Chemical Properties

Accurate identification and understanding of the physicochemical properties of this compound are crucial for its application in research and industry.

Chemical Identifiers

A comprehensive list of identifiers for this compound is provided below.

| Identifier Type | Value |

| CAS Number | 628-73-9[1][4] |

| EC Number | 211-052-0[1][5] |

| IUPAC Name | This compound[1] |

| Synonyms | Capronitrile, Hexanonitrile, n-Capronitrile, Pentyl cyanide, 1-Cyanopentane[1][2][4] |

| Molecular Formula | C₆H₁₁N[1][2] |

| Molecular Weight | 97.16 g/mol [1][5] |

| InChI | InChI=1S/C6H11N/c1-2-3-4-5-6-7/h2-5H2,1H3[1][5] |

| InChIKey | AILKHAQXUAOOFU-UHFFFAOYSA-N[1][5] |

| SMILES | CCCCCC#N[1][5] |

Physicochemical Properties

The key physical and chemical properties of this compound are summarized in the following table.

| Property | Value |

| Appearance | Colorless to light yellow clear liquid[2] |

| Melting Point | -80 °C[5][6] |

| Boiling Point | 161-164 °C[5][6] |

| Density | 0.809 g/mL at 25 °C[5][6] |

| Refractive Index | n20/D 1.406[5][6] |

| Vapor Pressure | 2.85 mmHg[1] |

| Flash Point | 43 °C (109.4 °F) - closed cup[5] |

| Water Solubility | Partially miscible (2.48 g/L at 25 °C)[1] |

| logP (Octanol/Water Partition Coefficient) | 1.7[1] |

Synthesis and Experimental Protocols

Synthesis of this compound

One modern and sustainable approach to synthesizing nitriles is through the direct electrosynthesis from primary alcohols and ammonia.[7] This method avoids the use of toxic reagents and harsh reaction conditions. The proposed reaction mechanism involves a dehydrogenation-imination-dehydrogenation sequence catalyzed by nickel species.[7]

Caption: Electrosynthesis of this compound from Hexan-1-ol.

Purification of this compound

A common laboratory-scale purification method for this compound involves acid-base washing followed by distillation.[2][6]

Experimental Protocol:

-

Acid Wash: Wash the crude this compound with two half-volumes of concentrated hydrochloric acid (HCl) to remove basic impurities.

-

Base Wash: Neutralize the organic layer by washing with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Drying: Dry the washed this compound over anhydrous magnesium sulfate (MgSO₄).

-

Filtration: Filter the mixture to remove the drying agent.

-

Distillation: Purify the final product by distillation.

Caption: Purification workflow for this compound.

Chemical Reactivity and Applications

The nitrile group in this compound is a versatile functional group that can undergo various transformations.

Key Reactions

-

Reduction to Primary Amines: this compound can be reduced to hexylamine, a primary amine, using reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.[7] This is a crucial reaction for synthesizing pharmaceuticals and agrochemicals.[7]

-

Hydrolysis to Amides and Carboxylic Acids: The nitrile group can be hydrolyzed to form hexanamide in the presence of nitrile hydratases or directly to hexanoic acid and ammonia using nitrilase enzymes.[7]

-

Synthesis of 5-Oxohexane Nitriles: this compound can be used as a starting material in the synthesis of 5-oxohexane nitriles, which are important intermediates for pharmaceutical and agrochemical products.[8]

Caption: Reduction of this compound to hexylamine.

Applications

This compound's versatile reactivity makes it a valuable compound in several industrial sectors:

-

Pharmaceutical Industry: It serves as a precursor in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients, including ibuprofen, antibiotics, and antiviral agents.[3][7]

-

Agrochemicals: It is used in the production of pesticides.[2]

-

Dye and Pigment Production: this compound is a starting material for the synthesis of azo dyes used in the textile industry and pigments for paints and plastics.[3]

-

Solvents and Intermediates: It is used in the synthesis of other important chemicals like acrylonitrile, a monomer for acrylic fibers and ABS plastics, and methyl cyanoacrylate, the main component of super glue.[3]

Analytical Methods

The analysis of this compound in various matrices is typically performed using chromatographic techniques.

-

Gas Chromatography (GC): GC is a common method for the analysis of volatile compounds like this compound.[9][10] It can be coupled with various detectors, including Flame Ionization Detection (FID), Mass Spectrometry (MS), or a Nitrogen Phosphorus Detector (NPD), for sensitive and selective detection.[1][10]

-

High-Performance Liquid Chromatography (HPLC): While less common for such a volatile compound, HPLC can also be employed for the analysis of this compound, especially when derivatization is performed or for its determination in complex mixtures.[10]

Safety and Toxicology

This compound is a hazardous substance and must be handled with appropriate safety precautions.

GHS Hazard Classification

Appropriate personal protective equipment, including gloves, eye protection, and respiratory protection, should be used when handling this chemical.[5][11][12] It should be stored in a cool, dry, and well-ventilated area away from sources of ignition.[12]

Toxicity Data

| Route of Exposure | Species | Dose | Reference |

| Oral LD50 | Mouse | 463 mg/kg | [13] |

| Intravenous LDLo | Rabbit | 42 mg/kg | [13] |

| Subcutaneous LDLo | Guinea Pig | 310 mg/kg | [13] |

Conclusion

This compound is a chemical compound of significant industrial importance due to its versatile reactivity and applications as a solvent and synthetic intermediate. A thorough understanding of its chemical and physical properties, synthesis and purification methods, reactivity, and safety considerations is essential for its effective and safe utilization in research and development. This guide provides a foundational technical overview to support professionals working with this valuable chemical.

References

- 1. This compound | C6H11N | CID 12352 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. chemneo.com [chemneo.com]

- 4. This compound [webbook.nist.gov]

- 5. This compound 98 628-73-9 [sigmaaldrich.com]

- 6. This compound | 628-73-9 [chemicalbook.com]

- 7. This compound | 628-73-9 | Benchchem [benchchem.com]

- 8. US5254712A - Process for the preparation of 5-oxohexane nitriles and the compound 2,4-dimethyl-5-oxohexane nitrile - Google Patents [patents.google.com]

- 9. This compound [webbook.nist.gov]

- 10. atsdr.cdc.gov [atsdr.cdc.gov]

- 11. echemi.com [echemi.com]

- 12. datasheets.scbt.com [datasheets.scbt.com]

- 13. hexane nitrile, 628-73-9 [thegoodscentscompany.com]

An In-depth Technical Guide to the Physicochemical Properties of Hexanenitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the boiling and melting points of hexanenitrile (also known as capronitrile or 1-cyanopentane), a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] The document outlines its key physical properties, details the experimental methodologies for their determination, and presents a logical workflow for these characterization processes.

Core Physical Properties of this compound

This compound is a colorless liquid at room temperature with a faint, sweet odor.[1][2] Its molecular structure, featuring a six-carbon chain and a polar nitrile group (-C≡N), results in notable physical characteristics.[2][3] While unable to form hydrogen bonds with itself, the highly polar nature of the nitrile group leads to strong permanent dipole-dipole attractions between molecules.[3][4][5] This intermolecular force results in significantly higher boiling points than nonpolar compounds of similar molecular weight.[3][4][5]

Data Presentation: Boiling and Melting Points

The experimentally determined boiling and melting points of this compound are summarized below. Variations in reported values can be attributed to differences in experimental conditions and sample purity.

| Property | Value (°C) | Value (K) | Source(s) |

| Melting Point | -78.70 | 194.45 | [1] |

| -80 | 193.15 | [6][7][8][9][10] | |

| -80.3 | 192.85 | [11] | |

| Boiling Point | 152.00 | 425.15 | [1] |

| (Atmospheric Pressure) | 161-164 | 434.15 - 437.15 | [6][7][10] |

| 162 | 435.15 | [9] | |

| Boiling Point | 75 | 348.15 | [11] |

| (Reduced Pressure) | (at 25 mmHg) |

Experimental Protocols

Accurate determination of melting and boiling points is crucial for verifying the identity and purity of a substance. The following sections detail standard laboratory protocols for these measurements.

Melting Point Determination (Capillary Method)

The melting point is recorded as a range of temperatures from the appearance of the first liquid droplet to the complete liquefaction of the solid sample. A narrow melting range (typically 0.5-1.0°C) is indicative of a pure compound.[12] Impurities tend to lower the melting point and broaden the melting range.[12][13] Since this compound's melting point is very low, this procedure requires a cryostat or a specialized low-temperature melting point apparatus.

Methodology:

-

Sample Preparation: A small amount of solidified this compound is finely powdered. The open end of a glass capillary tube is jabbed into the powder to collect a sample.[14]

-

Packing: The capillary tube is inverted and tapped gently to cause the solid to fall to the closed end. To ensure dense packing, the tube can be dropped through a longer glass tube onto a hard surface.[14] The packed sample height should be 2-3 mm.[14]

-

Measurement: The packed capillary tube is placed in a melting point apparatus (e.g., a Mel-Temp or Thiele tube) equipped with a suitable low-temperature thermometer or probe.[12]

-

Heating: The sample is heated rapidly to a temperature approximately 15-20°C below the expected melting point.[14]

-

Data Recording: The heating rate is then slowed to 1-2°C per minute to allow for thermal equilibrium.[12] The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last solid crystal disappears is recorded as the end of the range.

Boiling Point Determination (Distillation & Thiele Tube Methods)

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

Methodology 1: Simple Distillation This method is suitable for determining the boiling point of a pure liquid and is also a purification technique.[15]

-

Apparatus Setup: A simple distillation apparatus is assembled using a round-bottomed flask, a distillation head, a condenser, and a receiving flask. At least 5 mL of this compound is placed in the distilling flask along with boiling chips or a magnetic stir bar.[16]

-

Thermometer Placement: The thermometer is positioned in the distillation head so that the top of the thermometer bulb is level with the bottom of the side-arm leading to the condenser. This ensures the temperature of the vapor condensing into the receiver is accurately measured.

-

Heating: The flask is heated gently. As the liquid boils, the vapor rises, surrounds the thermometer bulb, and flows into the condenser.

-

Data Recording: The temperature is recorded when it stabilizes, which occurs as the bulk of the material distills. This stable temperature is the boiling point.[16] The atmospheric pressure should also be recorded.

Methodology 2: Thiele Tube Method This micro-method is effective for determining the boiling point of small sample volumes (less than 0.5 mL).[16]

-

Apparatus Setup: A small test tube containing 0.3-0.5 mL of this compound is attached to a thermometer. A capillary tube, sealed at one end, is placed into the test tube with its open end down.[16]

-

Heating: The assembly is placed in a Thiele tube containing heating oil, ensuring the sample is positioned for even heating.[16] The side arm of the Thiele tube is heated gently.

-

Observation: As the temperature rises, the air trapped in the capillary tube will bubble out. When the boiling point is reached, a continuous and rapid stream of bubbles will emerge from the capillary tip.[16]

-

Data Recording: The heat source is removed, and the apparatus is allowed to cool slowly. The boiling point is the temperature at which the stream of bubbles ceases and the liquid is drawn back into the capillary tube.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of the melting and boiling points of a chemical substance like this compound.

Caption: Workflow for determining the melting and boiling points of this compound.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. Page loading... [wap.guidechem.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. a Corner of Chemistry: Nitriles and its Preparation [tiarahimnida.blogspot.com]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. chemsynthesis.com [chemsynthesis.com]

- 7. 628-73-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. Page loading... [guidechem.com]

- 9. This compound [stenutz.eu]

- 10. This compound 98 628-73-9 [sigmaaldrich.com]

- 11. foodb.ca [foodb.ca]

- 12. chem.ucalgary.ca [chem.ucalgary.ca]

- 13. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. vernier.com [vernier.com]

- 16. chem.libretexts.org [chem.libretexts.org]

solubility of hexanenitrile in organic solvents

An In-depth Technical Guide to the Solubility of Hexanenitrile in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of this compound in various organic solvents. The information is curated for professionals in research, scientific, and drug development fields, offering both qualitative and quantitative data, detailed experimental protocols, and a visual representation of the experimental workflow.

Introduction to this compound

This compound, also known as capronitrile or pentyl cyanide, is an aliphatic nitrile with the chemical formula C₆H₁₁N. It is a colorless liquid at room temperature with a faint, almond-like odor. Its molecular structure, consisting of a six-carbon alkyl chain and a polar nitrile group (-C≡N), dictates its solubility characteristics in different media. This dual nature allows it to be a versatile solvent and an intermediate in various organic syntheses, including the production of pharmaceuticals and agrochemicals.[1]

Solubility of this compound

The solubility of a substance is a critical parameter in numerous chemical processes, including reaction kinetics, purification, and formulation development. For this compound, its solubility is influenced by the polarity of the solvent and the temperature of the system.

Data Presentation

The following tables summarize the available quantitative and qualitative solubility data for this compound in water and a range of common organic solvents. Due to the high solubility of this compound in many organic solvents, it is often described as "miscible," meaning it is soluble in all proportions.

Table 1: Quantitative Solubility of this compound in Water

| Solvent | Temperature (°C) | Solubility (g/L) | Source |

| Water | 25 | 2.48 | --INVALID-LINK-- |

Table 2: Qualitative Solubility (Miscibility) of this compound in Organic Solvents

| Solvent | Qualitative Solubility |

| Benzene | Miscible |

| Chloroform | Miscible |

| Dibenzyl ether | Miscible |

| Diethyl ether | Soluble[1] |

| Ethanol | Soluble[1] |

| Hexane | Highly Soluble |

| Toluene | Miscible |

| Acetone | Miscible |

| Ethyl Acetate | Miscible |

| Methanol | Miscible |

Note: "Soluble" indicates high solubility, and "Miscible" indicates solubility in all proportions.

Experimental Protocols

The determination of solubility is a fundamental experimental procedure in chemistry. For a liquid solute like this compound in a liquid solvent, the most common and reliable method is the Isothermal Equilibrium Method , often referred to as the Shake-Flask Method . This method involves creating a saturated solution at a constant temperature and then measuring the concentration of the solute in the solvent.

Key Experiment: Determination of Liquid-Liquid Solubility by the Isothermal Equilibrium Method

Objective: To determine the concentration of this compound in a specific organic solvent at saturation at a given temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (high purity)

-

Thermostatically controlled shaker or water bath

-

Calibrated flasks or vials with airtight seals

-

Centrifuge (optional)

-

Syringes and filters (if necessary for phase separation)

-

Gas chromatograph (GC) with a suitable column and detector (e.g., Flame Ionization Detector - FID) for concentration analysis

-

Analytical balance

-

Volumetric glassware

Methodology:

-

Preparation of the Mixture:

-

An excess amount of this compound is added to a known volume or mass of the organic solvent in a sealed flask or vial. The addition of excess solute is crucial to ensure that a saturated solution is formed and that equilibrium can be established between the two liquid phases (if they are not fully miscible) or between the saturated solution and the excess solute phase.

-

-

Equilibration:

-

The sealed flask is placed in a thermostatically controlled shaker or water bath set to the desired temperature.

-

The mixture is agitated vigorously for a prolonged period to ensure that equilibrium is reached. The time required for equilibration can vary depending on the solvent-solute system and the efficiency of agitation; it can range from several hours to a few days. It is advisable to determine the equilibration time by taking measurements at different time points until the concentration of the solute in the solvent remains constant.

-

-

Phase Separation:

-

Once equilibrium is achieved, the agitation is stopped, and the mixture is allowed to stand in the constant temperature bath for a period to allow for the complete separation of the two liquid phases (in the case of partial miscibility) or for any undissolved solute to settle.

-

If the two liquids are immiscible or partially miscible, two distinct layers will form. If they are miscible, a single homogeneous phase will be present.

-

For partially miscible systems, a sample of the solvent-rich phase is carefully withdrawn for analysis. Centrifugation can be employed to facilitate a cleaner separation of the layers.

-

-

Concentration Analysis:

-

The concentration of this compound in the withdrawn sample of the solvent-rich phase is determined using a suitable analytical technique. Gas chromatography (GC) is a highly effective method for this purpose due to the volatile nature of this compound and many organic solvents.

-

GC Analysis Protocol:

-

A calibration curve is first prepared by injecting known concentrations of this compound in the pure solvent into the GC.

-

The withdrawn sample is then injected into the GC under the same conditions.

-

The peak area of this compound in the sample's chromatogram is compared to the calibration curve to determine its concentration.

-

-

-

Data Reporting:

-

The solubility is typically reported in units of grams per 100 mL of solvent (g/100mL), mole fraction (χ), or molarity (mol/L) at the specified temperature.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound in an organic solvent.

Caption: Experimental workflow for determining the solubility of this compound.

References

Spectroscopic Profile of Hexanenitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the key spectroscopic data for hexanenitrile (C₆H₁₁N), a valuable building block in organic synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for acquiring such spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The following tables summarize the proton (¹H) and carbon-13 (¹³C) NMR data for this compound.

¹H NMR Data

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~2.3 | Triplet | Not specified | -CH₂-CN (C2) |

| ~1.7 | Quintet | Not specified | -CH₂-CH₂-CN (C3) |

| ~1.4 | Sextet | Not specified | -CH₂-CH₂-CH₃ (C4) |

| ~1.3 | Sextet | Not specified | -CH₂-CH₃ (C5) |

| ~0.9 | Triplet | Not specified | -CH₃ (C6) |

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and the magnetic field strength of the NMR instrument used.

¹³C NMR Data[1]

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~119 | -CN (C1) |

| ~31 | -CH₂- (C4) |

| ~25 | -CH₂- (C3) |

| ~22 | -CH₂- (C5) |

| ~17 | -CH₂-CN (C2) |

| ~13 | -CH₃ (C6) |

Note: ¹³C NMR spectra are typically acquired with proton decoupling, resulting in singlet peaks for each unique carbon atom.

Infrared (IR) Spectroscopy[2]

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is characterized by a strong absorption band corresponding to the nitrile functional group.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2245 | Strong | C≡N stretch |

| ~2960-2870 | Strong | C-H stretch (alkane) |

| ~1465 | Medium | C-H bend (alkane) |

Mass Spectrometry (MS)[3]

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. The mass spectrum of this compound provides information about its molecular weight and fragmentation pattern.

Table 4: Mass Spectrometry Data for this compound (Electron Ionization) [1]

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Assignment |

| 97 | ~10 | Molecular Ion [M]⁺ |

| 55 | ~100 | [C₄H₅]⁺ |

| 41 | ~85 | [C₃H₅]⁺ |

| 29 | ~60 | [C₂H₅]⁺ |

| 27 | ~55 | [C₂H₃]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Specific parameters may need to be optimized based on the instrumentation available.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

Instrument Setup:

-

Tune and shim the NMR spectrometer to ensure a homogeneous magnetic field.

-

For ¹H NMR, acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

For ¹³C NMR, use a proton-decoupled pulse sequence. A larger number of scans is typically required due to the low natural abundance of the ¹³C isotope.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

-

Phase the spectrum and reference it to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS, at 0 ppm).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Identify the chemical shifts, multiplicities, and coupling constants.

-

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Neat Liquid: Place a drop of this compound between two salt plates (e.g., NaCl or KBr).

-

Attenuated Total Reflectance (ATR): Place a drop of the sample directly onto the ATR crystal.

-

-

Instrument Setup:

-

Record a background spectrum of the empty sample holder (salt plates or ATR crystal).

-

Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify the characteristic absorption bands and their corresponding wavenumbers.

-

Mass Spectrometry (Electron Ionization - EI)

-

Sample Introduction: Introduce a small amount of this compound into the mass spectrometer, typically via a gas chromatography (GC-MS) system or a direct insertion probe.

-

Ionization: Bombard the sample with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the ions and generate a mass spectrum, which is a plot of relative ion intensity versus m/z.

-

Data Analysis:

-

Identify the molecular ion peak to determine the molecular weight of the compound.

-

Analyze the fragmentation pattern to gain insights into the molecular structure.

-

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

Caption: Workflow for the spectroscopic analysis and structural confirmation of this compound.

References

An In-Depth Technical Guide to the ¹³C NMR Spectrum of Hexanenitrile

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of hexanenitrile. It includes quantitative data, a detailed experimental protocol for spectral acquisition, and visualizations of the molecular structure and experimental workflow. This document is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development who utilize NMR spectroscopy for structural elucidation and analysis.

Data Presentation: ¹³C NMR Chemical Shifts of this compound

The ¹³C NMR spectrum of this compound exhibits six distinct signals, corresponding to the six carbon atoms in the molecule. The chemical shifts are influenced by the local electronic environment of each carbon nucleus. The nitrile carbon (C1) is significantly deshielded and appears at the highest chemical shift value due to the triple bond to the electronegative nitrogen atom. The chemical shifts of the aliphatic carbons decrease as their distance from the electron-withdrawing nitrile group increases.

The predicted ¹³C NMR chemical shifts for this compound in CDCl₃ are summarized in the table below. These values are crucial for the identification and structural verification of this compound.

| Carbon Atom | Chemical Shift (ppm) |

| C1 (CN) | 119.7 |

| C2 (CH₂) | 30.8 |

| C3 (CH₂) | 27.8 |

| C4 (CH₂) | 25.1 |

| C5 (CH₂) | 22.1 |

| C6 (CH₃) | 13.7 |

Molecular Structure of this compound

The following diagram illustrates the structure of this compound with the standard IUPAC numbering for each carbon atom, which corresponds to the data in the table above.

Experimental Protocol for ¹³C NMR Spectroscopy

The following is a detailed protocol for the acquisition of a high-quality ¹³C NMR spectrum of a liquid sample such as this compound. This protocol is based on standard operating procedures for modern NMR spectrometers.

1. Sample Preparation

-

Analyte Purity: Ensure the this compound sample is of high purity to avoid spectral contamination.

-

Solvent Selection: Choose a deuterated solvent that readily dissolves the sample. Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar organic molecules.

-

Concentration: For a routine ¹³C NMR spectrum, prepare a solution with a concentration of 20-50 mg of this compound in approximately 0.6-0.7 mL of the deuterated solvent.

-

NMR Tube: Use a clean, dry, and high-quality 5 mm NMR tube.

-

Filtration: To remove any particulate matter that can degrade spectral resolution, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.

-

Internal Standard (Optional): Tetramethylsilane (TMS) is often added as an internal standard to reference the chemical shifts to 0 ppm. However, modern spectrometers can also reference the spectrum to the residual solvent signal.

2. NMR Spectrometer Setup

-

Instrument Initialization: Start the NMR software and initialize the spectrometer.

-

Sample Insertion: Carefully place the NMR tube into a spinner turbine and adjust the depth using a gauge. Insert the sample into the magnet.

-

Locking: The spectrometer's field frequency is stabilized by "locking" onto the deuterium signal of the solvent.

-

Shimming: The homogeneity of the magnetic field is optimized through a process called shimming. This can be done manually or automatically to achieve sharp, symmetrical peaks.

-

Tuning and Matching: The NMR probe is tuned to the ¹³C frequency to ensure efficient transfer of radiofrequency pulses and optimal signal detection.

3. Data Acquisition

-

Experiment Selection: Load a standard proton-decoupled ¹³C NMR experiment. In this mode, all ¹H-¹³C couplings are removed, resulting in a spectrum with a single peak for each unique carbon atom.

-

Acquisition Parameters:

-

Number of Scans (NS): Due to the low natural abundance of ¹³C, multiple scans are required to achieve a good signal-to-noise ratio. A typical starting point is 128 or 256 scans.

-

Relaxation Delay (D1): This is the time between pulses. A delay of 1-2 seconds is generally sufficient for qualitative spectra. For quantitative analysis, longer delays are necessary.

-

Spectral Width (SW): The spectral width should encompass the entire range of expected ¹³C chemical shifts, typically from 0 to 220 ppm for organic molecules.

-

Acquisition Time (AT): This parameter influences the digital resolution of the spectrum. A typical value is 1-2 seconds.

-

-

Start Acquisition: Initiate the data acquisition process.

4. Data Processing

-

Fourier Transform (FT): The raw data (Free Induction Decay or FID) is converted into a frequency-domain spectrum using a Fourier transform.

-

Phase Correction: The phase of the spectrum is adjusted to ensure that all peaks have a positive, absorptive lineshape.

-

Baseline Correction: The baseline of the spectrum is corrected to be flat.

-

Referencing: The chemical shift axis is calibrated by setting the residual solvent peak to its known value (e.g., 77.16 ppm for CDCl₃) or the TMS signal to 0 ppm.

-

Peak Picking: The chemical shift of each peak is determined and labeled.

Experimental Workflow Diagram

The following diagram provides a visual representation of the logical flow of the experimental protocol for acquiring a ¹³C NMR spectrum.

An In-depth Technical Guide to the Infrared Spectroscopy of Nitrile Functional Groups

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Infrared (IR) spectroscopy as it applies to the analysis of the nitrile functional group (-C≡N). Nitriles are a significant functional group in organic chemistry and are found in numerous pharmaceuticals and specialty chemicals. IR spectroscopy offers a rapid, reliable, and non-destructive method for their identification and characterization.

Core Principles: The Nitrile Stretching Vibration

The utility of IR spectroscopy in identifying nitriles stems from the unique vibrational properties of the carbon-nitrogen triple bond (C≡N). This bond is strong and polar, giving rise to a characteristic absorption band in a relatively uncluttered region of the infrared spectrum.[1][2]

The primary absorption band for the nitrile functional group corresponds to the stretching vibration of the C≡N bond . This vibration involves the rhythmic lengthening and shortening of the triple bond along its axis. Because the C≡N triple bond is one of the strongest in organic molecules, its stretching vibration requires a significant amount of energy, placing its absorption at a high wavenumber.[1]

Key characteristics of the nitrile IR peak are:

-

Position: Typically found in the 2200-2260 cm⁻¹ region.[3][4] Few other functional groups absorb in this area, making this peak highly diagnostic.[5]

-

Intensity: The peak is generally of medium to strong intensity. The C≡N bond is highly polarized, and its stretching causes a significant change in the molecule's dipole moment, leading to a strong absorption of IR radiation.[1][6]

-

Shape: The absorption band is typically sharp and well-defined.[1][3][7]

Quantitative Data Summary: Nitrile Absorption Frequencies

The precise position of the C≡N stretching frequency is sensitive to the local chemical environment. These shifts provide valuable structural information about the molecule. The following table summarizes the characteristic IR absorption ranges for various types of nitriles.

| Nitrile Class | Wavenumber (cm⁻¹) | Typical Intensity | Notes |

| Saturated Aliphatic Nitriles | 2240 - 2260 | Medium-Strong | Example: Acetonitrile shows a C≡N stretch at 2252 cm⁻¹.[1] |

| α,β-Unsaturated / Aromatic Nitriles | 2220 - 2240 | Medium-Strong | The frequency is lowered due to conjugation with the adjacent π-system.[1][5] |

| Thiocyanates (R-S-C≡N) | 2140 - 2175 | Strong | The presence of the sulfur atom significantly lowers the frequency.[4] |

| Isocyanates (R-N=C=O) | 2250 - 2275 | Strong, Broad | While not a nitrile, it absorbs in a similar region but is typically a broader band.[4] |

Factors Influencing the C≡N Stretching Frequency

Several structural and environmental factors can alter the force constant of the C≡N bond, thereby shifting its IR absorption frequency.

-

Conjugation: When the nitrile group is conjugated with a double bond or an aromatic ring, electron density is delocalized through the π-system. This delocalization slightly weakens the C≡N triple bond, lowering its force constant and, consequently, its stretching frequency.[1][7] This results in a shift to a lower wavenumber (a redshift) of 20-40 cm⁻¹ compared to saturated nitriles.[1][5]

-

Electronic Effects: The presence of electron-donating or electron-withdrawing substituents on the molecule can influence the C≡N bond.[7] Electron-withdrawing groups (e.g., halogens) attached to the α-carbon can increase the bond strength through an inductive effect, leading to a slight increase in the absorption frequency (a blueshift). Conversely, electron-donating groups can have the opposite effect.

-

Hydrogen Bonding: In protic solvents or in molecules capable of intramolecular hydrogen bonding, the lone pair on the nitrile nitrogen can act as a hydrogen bond acceptor. This interaction can complicate frequency interpretation, often causing a blueshift (shift to higher frequency).[2]

-